molecular formula C13H10FNO2 B5774548 3-fluoro-N-(4-hydroxyphenyl)benzamide CAS No. 330828-38-1

3-fluoro-N-(4-hydroxyphenyl)benzamide

Cat. No. B5774548
CAS RN: 330828-38-1
M. Wt: 231.22 g/mol
InChI Key: AZOOMGIXRORONB-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-hydroxyphenyl)benzamide, also known as FHBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide and contains a fluoro group and a hydroxyphenyl group, which give it unique properties that make it useful for various experiments.

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

3-Fluoro-N-(4-hydroxyphenyl)benzamide, along with other halogen-substituted benzanilides, has been studied for its crystal structure and weak interactions involving halogens. These compounds demonstrate varied crystalline lattice structures and generate specific motifs through hydrogen bonds and interactions involving halogens. This research provides insights into the molecular conformations and packing polymorphism influenced by these interactions (Chopra & Row, 2005).

Vibrational Spectroscopy and Quantum Chemistry

Studies involving Fourier transform infrared (FT-IR) and FT-Raman spectra of similar fluorinated benzamide compounds reveal significant details about vibrational wavenumbers and corresponding assignments. These studies offer deeper understanding of molecular interactions and charge transfer mechanisms in such compounds (Ushakumari et al., 2008).

Application in Alzheimer's Disease Research

Compounds structurally similar to 3-fluoro-N-(4-hydroxyphenyl)benzamide have been used as imaging probes in Alzheimer's disease research. Positron emission tomography (PET) studies utilizing these compounds have enabled the quantification of serotonin receptors in the living brains of Alzheimer's patients, providing valuable data on neurodegenerative disease progression (Kepe et al., 2006).

Polymorphism and Non-Centrosymmetric Environments

Research on dimorphic behavior of related fluoro-benzamide molecules highlights the role of hydrogen bonds and weak intermolecular interactions in defining crystal symmetry and packing. These findings are crucial for understanding the polymorphic forms in pharmaceutical compounds and their implications in drug formulation (Chopra & Row, 2005).

Antimicrobial Activity

Fluorinated benzamide derivatives, including those structurally similar to 3-fluoro-N-(4-hydroxyphenyl)benzamide, have shown promising antimicrobial activity. These compounds have been tested against various fungi and Gram-positive microorganisms, offering potential avenues for developing new antimicrobial agents (Carmellino et al., 1994).

properties

IUPAC Name

3-fluoro-N-(4-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(16)7-5-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOOMGIXRORONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355627
Record name 3-Fluoro-N-(4-hydroxy-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330828-38-1
Record name 3-Fluoro-N-(4-hydroxy-phenyl)-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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